4-Bromo-1-ethyl-5-fluoro-1H-pyrazole

Cross-coupling chemistry Suzuki-Miyaura reaction Palladium catalysis

Choose 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole for your medchem or agrochemical campaign. The 4-bromo handle ensures cleaner cross-coupling with reduced dehalogenation vs iodopyrazoles, while the 5-fluoro substituent enhances metabolic stability and modulates lipophilicity (XLogP3=1.7). The N1-ethyl group occupies a strategic steric space between methyl and isopropyl analogs, enabling systematic SAR without altering downstream molecular properties. Procure this precise building block—not a generic substitute—to maintain reaction regioselectivity and product integrity.

Molecular Formula C5H6BrFN2
Molecular Weight 193.02
CAS No. 1392274-45-1
Cat. No. B3047422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
CAS1392274-45-1
Molecular FormulaC5H6BrFN2
Molecular Weight193.02
Structural Identifiers
SMILESCCN1C(=C(C=N1)Br)F
InChIInChI=1S/C5H6BrFN2/c1-2-9-5(7)4(6)3-8-9/h3H,2H2,1H3
InChIKeyPECITCQHXXAIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (CAS 1392274-45-1): Fluorinated Pyrazole Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (CAS 1392274-45-1) is a heterocyclic organic compound belonging to the fluorinated pyrazole family, with the molecular formula C5H6BrFN2 and a molecular weight of 193.02 g/mol . The compound features a 5-fluoro substituent at the pyrazole ring and a bromine atom at the 4-position, the latter providing a versatile handle for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [1]. The N1-ethyl substitution distinguishes this compound from N-H, N-methyl, and N-isopropyl analogs, imparting specific physicochemical and steric properties relevant to medicinal chemistry campaigns and agrochemical development [2].

Why 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (CAS 1392274-45-1) Cannot Be Replaced by Generic N-Alkyl or Non-Fluorinated Pyrazole Analogs


Generic substitution among 4-bromo-pyrazole building blocks is not scientifically valid due to the critical interplay of the N1-alkyl group and the 5-fluoro substituent on both physicochemical properties and synthetic utility. The 5-fluoro substituent confers metabolic stability and modulates lipophilicity relative to non-fluorinated analogs, a key consideration for drug discovery campaigns [1]. Meanwhile, the N1-ethyl group determines the steric environment around the reactive 4-bromo site, influencing cross-coupling efficiency and regioselectivity compared to N1-methyl or N1-isopropyl variants [2]. Empirical evidence from Suzuki-Miyaura studies demonstrates that bromopyrazoles exhibit reduced dehalogenation side reactions compared to iodopyrazoles, making the 4-bromo substitution pattern synthetically advantageous [3]. These interdependent features mean that replacing this specific compound with a different N-alkyl or non-fluorinated analog alters both the reactivity profile and the downstream molecular properties of any elaborated product.

Quantitative Differentiation Evidence for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (CAS 1392274-45-1) vs. Closest Structural Analogs


Suzuki-Miyaura Cross-Coupling Compatibility: 4-Bromopyrazoles vs. 4-Iodopyrazoles in Dehalogenation Propensity

In Suzuki-Miyaura cross-coupling reactions, 4-bromopyrazoles (the halogenation pattern present in 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole) demonstrate superior performance compared to 4-iodopyrazoles. Direct comparative studies revealed that Br and Cl pyrazole derivatives exhibit significantly reduced propensity for undesired dehalogenation side reactions relative to their iodo counterparts [1]. While specific quantitative yields for the ethyl analog are not reported in comparative studies, the class-level evidence establishes that the 4-bromo substitution pattern provides a synthetically advantageous balance of reactivity and side-reaction suppression.

Cross-coupling chemistry Suzuki-Miyaura reaction Palladium catalysis

Physicochemical Differentiation: XLogP3 of N1-Ethyl-5-Fluoro vs. Non-Fluorinated N1-Ethyl Pyrazole

The 5-fluoro substituent in 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole contributes to a calculated XLogP3 value of 1.7 , which is expected to differ from the non-fluorinated analog 4-Bromo-1-ethyl-1H-pyrazole. The presence of fluorine modulates lipophilicity and metabolic stability, key parameters for drug-like properties [1]. Fluorinated pyrazoles generally exhibit enhanced membrane permeability and resistance to oxidative metabolism compared to their non-fluorinated counterparts [2].

Lipophilicity ADME prediction Physicochemical properties

Antibacterial Activity of N1-Alkyl-5-Fluoro Pyrazole Scaffolds: Class-Level Evidence for Bioactivity Relevance

Fluorinated pyrazole derivatives bearing the N1-alkyl-5-fluoro-1H-pyrazol-4-yl scaffold have demonstrated antibacterial activity in multiple independent studies. A series of pyrazole derivatives were synthesized and tested for antibacterial activity against clinical strains . Furthermore, specific fluoro-pyrazole compounds have shown marked activity against E. coli and S. aureus at 100 mcg and 200 mcg concentrations [1]. While 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole itself has not been directly assayed in published studies, the scaffold serves as a versatile intermediate for elaboration into bioactive molecules via the 4-bromo handle.

Antibacterial Fluorinated heterocycles Drug discovery

Key Application Scenarios for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (CAS 1392274-45-1) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Fluorinated Pyrazole-Based Drug Candidates via Suzuki-Miyaura Cross-Coupling

4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is optimally deployed as a building block for constructing fluorinated pyrazole-containing drug candidates through palladium-catalyzed Suzuki-Miyaura cross-coupling at the 4-bromo position. The 4-bromo substitution pattern offers reduced dehalogenation side reactions compared to 4-iodopyrazoles, enabling cleaner reaction profiles and improved isolated yields of elaborated products [1]. The 5-fluoro substituent confers metabolic stability and modulates lipophilicity (XLogP3 = 1.7), both critical parameters for drug-like properties [2]. This combination of a robust coupling handle and drug-optimizing fluorine substitution makes the compound particularly valuable for medicinal chemistry campaigns targeting kinase inhibitors, GPCR modulators, and other therapeutic areas where fluorinated heterocycles are privileged scaffolds .

Structure-Activity Relationship (SAR) Studies: N1-Ethyl Analog for Comparative Evaluation Against N1-Methyl and N1-Isopropyl Series

The N1-ethyl substituent in 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole occupies a distinct steric and lipophilic space between the smaller N1-methyl analog (MW 178.99, CAS 1783510-78-0) and the bulkier N1-isopropyl analog (MW 207.05, CAS not specified). This intermediate position enables systematic SAR exploration of N1-alkyl effects on target binding, pharmacokinetics, and physicochemical properties [1]. The compound can be used as a common intermediate for generating parallel libraries where the N1-alkyl group is held constant while the 4-position is diversified through cross-coupling, providing controlled comparisons of substitution effects on biological activity [2]. This makes the ethyl analog essential for comprehensive SAR campaigns that require full coverage of the N1-alkyl steric landscape.

Agrochemical Intermediate: Precursor for Fluorinated Pyrazole Fungicides and Herbicides

Fluorinated pyrazoles are established scaffolds in agrochemical development, with several commercial fungicides and herbicides incorporating fluoropyrazole cores. The 5-fluoro substituent in this compound contributes to enhanced environmental stability and bioavailability, while the 4-bromo position enables late-stage diversification to optimize target-site binding and physicochemical properties for foliar or soil applications [1]. The N1-ethyl group provides a balanced lipophilicity profile suitable for agrochemical formulations. The compound serves as a key intermediate for synthesizing analogs of succinate dehydrogenase inhibitor (SDHI) fungicides, a major class of fluoropyrazole-containing crop protection agents [2].

Chemical Biology Tool Compound Synthesis: Generation of Fluorescent or Affinity Probes

The 4-bromo handle in 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole enables facile conjugation to reporter groups (fluorophores, biotin, photoaffinity tags) via Suzuki-Miyaura or Sonogashira cross-coupling, generating chemical biology probes for target identification and mechanistic studies [1]. The 5-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for monitoring molecular interactions and metabolism, while the N1-ethyl group offers a defined steric profile for protein-ligand binding studies. This combination of features makes the compound a versatile precursor for developing tool compounds to investigate fluoropyrazole-containing bioactive molecules in cellular and biochemical assays [2].

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